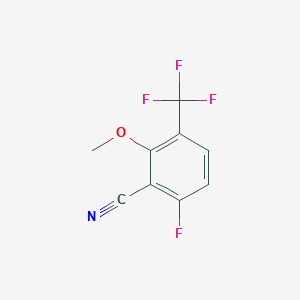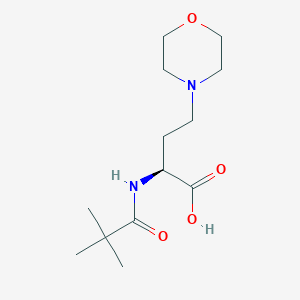![molecular formula C10H11IO3S B15200830 Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by cyclization to form the thieno[2,3-c]pyran ring system. The reaction conditions often require the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thieno[2,3-c]pyran ring can be oxidized to introduce additional functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol or further to an aldehyde or ketone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the ester group or the thieno[2,3-c]pyran ring.
科学研究应用
Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the thieno[2,3-c]pyran ring system can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
相似化合物的比较
Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
- Ethyl 2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
- Ethyl 2-chloro-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
These compounds share the same core structure but differ in the substituents attached to the thieno[2,3-c]pyran ring. The presence of different halogens or functional groups can significantly influence their chemical reactivity and potential applications. This compound is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions and interactions.
属性
分子式 |
C10H11IO3S |
|---|---|
分子量 |
338.16 g/mol |
IUPAC 名称 |
ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C10H11IO3S/c1-2-14-10(12)8-6-3-4-13-5-7(6)15-9(8)11/h2-5H2,1H3 |
InChI 键 |
RSKQDOPQFNAAOL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCOC2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


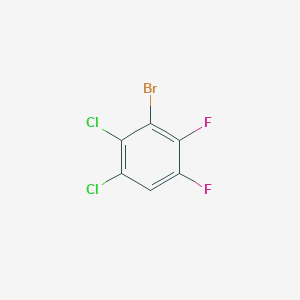
![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
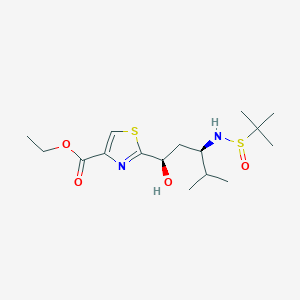
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
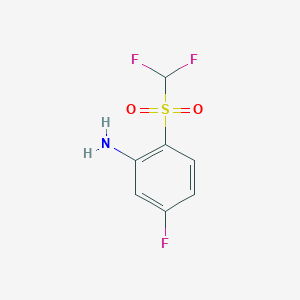
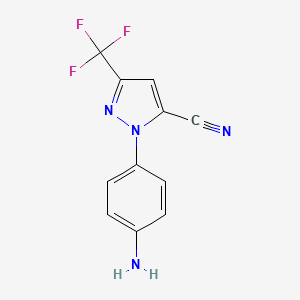
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
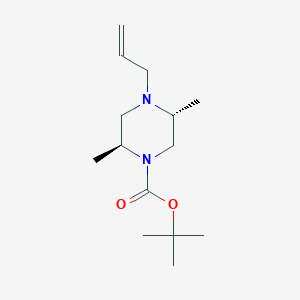
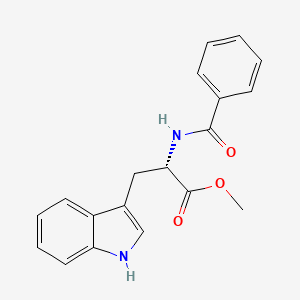
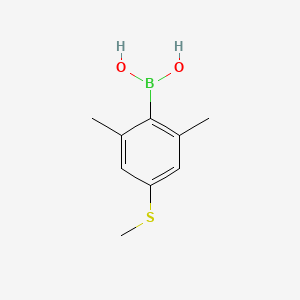

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
